6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can be achieved through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a catalyst under solvent-free conditions, providing a regiospecific synthesis .
Industrial Production Methods
The process typically includes the use of environmentally benign catalysts and mild reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of different substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nano ZnO, and other environmentally benign catalysts . Reaction conditions often involve mild temperatures and solvent-free environments to promote high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states .
Scientific Research Applications
6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
Uniqueness
6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10BrNO2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(10)12(9)13(16)17/h4-6H,1-3H2,(H,16,17) |
InChI Key |
WWFZNVZFOVBYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=C(C=C3)Br)N=C2C1)C(=O)O |
Origin of Product |
United States |
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